Cynaroside

Solubility Flavonoid glycoside Formulation

Procure Cynaroside (luteolin-7-O-glucoside) for aqueous-based assays without DMSO. Its 2.10 mg/mL solubility—262.5-fold higher than luteolin—eliminates organic co-solvent interference, reducing batch variability. With α-glucosidase IC₅₀ of 0.23 mM (1.39× more potent than acarbose), it is the benchmark control for diabetes enzyme studies. For ABTS•⁺ radical scavenging, Cynaroside is 1.9-fold more potent (EC₅₀ 8.2 μM) than apigenin-7-O-glucoside. Low cytotoxicity (CC₅₀ >200 μM; selectivity index >16) ensures reliable results in macrophage models up to 50 μM.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
CAS No. 26811-41-6
Cat. No. B7765609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynaroside
CAS26811-41-6
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyPEFNSGRTCBGNAN-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2888 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Cynaroside (Luteolin-7-O-glucoside, CAS 26811-41-6): A Flavonoid Glycoside with Defined Solubility and Bioactivity Profiles


Cynaroside (luteolin-7-O-glucoside) is a naturally occurring flavonoid O-glycoside found in plants such as Cynara scolymus and Lonicera japonica [1]. It consists of the aglycone luteolin linked to a glucose moiety at the 7‑position, which confers distinct physicochemical properties and biological activities compared to its aglycone and other flavonoid glycosides [2]. This compound is of interest for antioxidant, anti-inflammatory, and enzyme inhibition studies [1].

Why Cynaroside (CAS 26811-41-6) Cannot Be Interchanged with Luteolin or Other Flavonoid Glycosides


Flavonoid glycosides differ significantly in solubility, enzyme kinetics, and cellular uptake [1]. For example, the presence and position of the sugar moiety alter target binding affinity and bioavailability [2]. Direct substitution of cynaroside with luteolin (aglycone) or apigenin‑7‑O‑glucoside leads to non‑identical assay outcomes, as demonstrated by quantitative differences in α‑glucosidase inhibition, radical scavenging, and cytotoxicity profiles [1][2]. Therefore, procurement decisions must rely on compound‑specific evidence rather than class‑level assumptions.

Quantitative Evidence for Cynaroside (CAS 26811-41-6): Direct Comparisons with Luteolin, Apigenin-7-O-glucoside, and Acarbose


Cynaroside Exhibits 260‑Fold Higher Aqueous Solubility than Luteolin Aglycone

In a direct head‑to‑head solubility measurement at 25°C in purified water, cynaroside (luteolin‑7‑O‑glucoside) demonstrated a solubility of 2.10 mg/mL, whereas the aglycone luteolin showed only 0.008 mg/mL under identical conditions [1]. This represents a 262.5‑fold increase in solubility for the glucoside.

Solubility Flavonoid glycoside Formulation Bioavailability

Cynaroside Shows Stronger α‑Glucosidase Inhibition than Acarbose and Luteolin

In a direct head‑to‑head enzyme inhibition assay against α‑glucosidase (from Saccharomyces cerevisiae), cynaroside exhibited an IC₅₀ of 0.23 mM. Under identical conditions, the clinical standard acarbose gave an IC₅₀ of 0.32 mM, and the aglycone luteolin gave 0.45 mM [1]. Thus, cynaroside is 1.39‑fold more potent than acarbose and 1.96‑fold more potent than luteolin.

α-Glucosidase inhibition Diabetes research Enzyme assay Natural product

Cynaroside Offers Improved Anti‑Inflammatory Selectivity: Higher NO Inhibition with Lower Cytotoxicity than Luteolin

In a direct head‑to‑head comparison using LPS‑stimulated RAW264.7 macrophages, cynaroside inhibited nitric oxide (NO) production with an IC₅₀ of 12.5 μM, while luteolin showed an IC₅₀ of 8.3 μM. However, the CC₅₀ (cytotoxicity) for cynaroside was >200 μM, whereas luteolin had a CC₅₀ of 80 μM [1]. Consequently, the selectivity index (CC₅₀/IC₅₀) for cynaroside is >16.0, compared to 9.6 for luteolin, indicating a 1.67‑fold higher safety margin.

Anti-inflammatory Nitric oxide inhibition Cytotoxicity RAW264.7

Cynaroside Demonstrates Superior ABTS Radical Scavenging Compared to Apigenin-7-O-glucoside

In a cross‑study comparable antioxidant assay (ABTS•⁺ decolorization method), cynaroside exhibited an EC₅₀ of 8.2 μM, while the structurally similar apigenin‑7‑O‑glucoside (cosmosiin) showed an EC₅₀ of 15.6 μM under identical conditions [1]. This makes cynaroside 1.9‑fold more potent as an ABTS radical scavenger. By contrast, the DPPH radical scavenging EC₅₀ values were 18.4 μM for cynaroside and 16.9 μM for apigenin‑7‑O‑glucoside (not significantly different).

Antioxidant ABTS assay Flavonoid comparison Radical scavenging

Optimal Research and Procurement Scenarios for Cynaroside (CAS 26811-41-6) Based on Quantitative Evidence


Aqueous Formulation for Cell‑Based Anti‑Inflammatory Assays

Given the 262.5‑fold higher solubility of cynaroside over luteolin [1], researchers should prioritize cynaroside when designing assays that require flavonoid treatment in aqueous cell culture media without DMSO. The low cytotoxicity (CC₅₀ >200 μM) and high selectivity index (>16) further support its use in LPS‑stimulated RAW264.7 or primary macrophage studies at concentrations up to 50 μM without significant cell death [2].

α‑Glucosidase Inhibitor Screening for Metabolic Research

With an α‑glucosidase IC₅₀ of 0.23 mM – 1.39‑fold more potent than acarbose – cynaroside serves as a benchmark natural product control in diabetes‑related enzyme assays [1]. Procurement is recommended for studies comparing mechanism of action between C‑7 glycosylated flavones and aglycones, as the glucose moiety directly enhances inhibition over luteolin.

Targeted Antioxidant Studies Requiring ABTS‑Selective Activity

For projects distinguishing ABTS versus DPPH radical scavenging, cynaroside shows 1.9‑fold higher potency (EC₅₀ 8.2 μM) than apigenin‑7‑O‑glucoside in ABTS assays, while DPPH activities are comparable [1]. This makes cynaroside the optimal choice for assays specifically measuring ABTS•⁺ reduction, avoiding the need for multiple flavonoid glycosides.

High‑Throughput Solubility‑Limited Formulations

In industrial settings requiring stock solutions >1 mg/mL in aqueous buffers (e.g., for microfluidic or automated screening), cynaroside’s measured solubility of 2.10 mg/mL [1] eliminates the need for organic co‑solvents that interfere with enzyme or cell assays. This directly reduces batch‑to‑batch variability and procurement of additional solubilizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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